BenchChemオンラインストアへようこそ!

Decahydroisoquinolin-4a-ol hydrochloride

Stereochemistry Chiral Building Block Isomeric Purity

Single-isomer (4aS,8aS) decahydroisoquinolin-4a-ol HCl provides a rigid, stereochemically defined scaffold with a quaternary 4a-hydroxyl anchor for direct synthesis of 4a-aryl opioid pharmacophores. Avoids cis/trans mixture variability and chiral resolution steps. Orthogonal amine and alcohol handles enable parallel derivatization. High aqueous solubility (~93 g/L) and LogD (pH 7.4) of −2.02 support aqueous-compatible workflows. Ideal for CNS-targeted library synthesis.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 2721-61-1; 81562-78-9; 860371-35-3
Cat. No. B2831237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroisoquinolin-4a-ol hydrochloride
CAS2721-61-1; 81562-78-9; 860371-35-3
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESC1CCC2(CCNCC2C1)O.Cl
InChIInChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H
InChIKeyYPFAFIHBCMTKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Decahydroisoquinolin-4a-ol Hydrochloride: Procurement-Grade Scaffold Identity and Physicochemical Baseline


Decahydroisoquinolin-4a-ol hydrochloride (CAS 2721-61-1; 81562-78-9; 860371-35-3) is a fully saturated bicyclic isoquinoline derivative featuring a tertiary hydroxyl group at the 4a bridgehead position, supplied as the (4aS,8aS) cis-fused stereoisomer hydrochloride salt [1]. With a molecular weight of 191.70 g/mol (free base 155.24 g/mol), an estimated water solubility of ~93 g/L at 25°C, and a computed LogP of 0.39 (free base), this compound occupies a distinct physicochemical space relative to the broader decahydroisoquinoline scaffold family [2][3]. It serves as a versatile chiral building block for synthesizing 4a-aryldecahydroisoquinoline opioid ligands, chromenone-linked derivatives, and other CNS-targeted molecular architectures [4].

Why Decahydroisoquinolin-4a-ol Hydrochloride Cannot Be Replaced by Unsubstituted Decahydroisoquinoline or 3-Carboxylic Acid Analogs


Procurement decisions that treat decahydroisoquinoline analogs as interchangeable risk introducing uncontrolled variables into synthetic and pharmacological workflows. Unsubstituted decahydroisoquinoline (CAS 6329-61-9) is most commonly supplied as a cis/trans isomeric mixture (typically ~60:40 cis:trans ratio) , whereas decahydroisoquinolin-4a-ol hydrochloride is available as the stereochemically defined (4aS,8aS) single isomer . The 4a-hydroxyl group profoundly alters the computed LogD profile: the free base exhibits a LogD (pH 7.4) of −2.02 compared to +0.39 LogP, indicating significantly higher aqueous solubility and reduced passive membrane permeability versus the unsubstituted scaffold [1]. Furthermore, the 4a-hydroxyl introduces a quaternary stereocenter that locks the ring conformation and provides a second derivatizable handle (in addition to the secondary amine) [2]. These differences are consequential: the hydroxyl group is essential for constructing the 4a-aryl ether linkage found in clinically relevant opioid pharmacophores, and its absence in generic decahydroisoquinoline precludes this entire synthetic trajectory [3].

Decahydroisoquinolin-4a-ol Hydrochloride: Quantified Differentiation Evidence for Procurement Decision-Making


Stereochemical Purity: Single (4aS,8aS) Isomer vs. cis/trans Mixture of Decahydroisoquinoline

Decahydroisoquinolin-4a-ol hydrochloride (CAS 81562-78-9) is supplied as the single (4aS,8aS) cis-fused stereoisomer, confirmed by Isomeric SMILES notation [C1CC@@2CCNC@@H2C1]O.Cl and InChI stereochemistry layer (/t8-,9-;/m0./s1) in authoritative database records [1]. In contrast, unsubstituted decahydroisoquinoline (CAS 6329-61-9) is predominantly sold as a cis/trans mixture, with the cis-isomer typically comprising only ~60% of the mixture . The optical purity of (4aS,8aS)-configured decahydroisoquinoline derivatives has been demonstrated to reach 98% by polarimetry and GC-MS analysis in peer-reviewed studies [2].

Stereochemistry Chiral Building Block Isomeric Purity

LogP/LogD Differentiation: How the 4a-Hydroxyl Group Alters Lipophilicity vs. Unsubstituted Decahydroisoquinoline

The 4a-hydroxyl group in decahydroisoquinolin-4a-ol (free base) produces a computed LogP of 0.39 and a LogD (pH 7.4) of −2.02, reflecting substantial ionization-driven hydrophilicity at physiological pH [1]. By comparison, unsubstituted decahydroisoquinoline (CAS 6329-61-9) exhibits a LogP of approximately 2.11 and a predicted pKa of ~11.84 for the basic amine [2]. The decahydroisoquinoline-3-carboxylic acid scaffold (a core of the AMPA/kainate antagonist series) shows a LogP of −1.05 and LogD (pH 7.4) of −1.05, driven by the carboxylic acid moiety . The hydroxyl group thus positions this scaffold in an intermediate lipophilicity range distinct from both the highly lipophilic parent scaffold and the highly polar 3-carboxylic acid analogs.

Lipophilicity LogP LogD Drug-likeness Permeability

Water Solubility: Estimated ~93 g/L vs. Sub-Milligram Solubility of 4a-Aryl Derivatives

The free base of decahydroisoquinolin-4a-ol has an estimated water solubility of 93,150 mg/L (~93 g/L) at 25°C based on the WSKOW v1.41 model using an estimated Log Kow of 1.05 [1]. As the hydrochloride salt, the compound is described as a white crystalline powder soluble in both water and ethanol . This contrasts sharply with the reported insolubility of substituted 4a-aryl derivatives such as 1-(4-fluorophenyl)decahydroisoquinolin-4a-ol (CAS 1212079-75-8) and 1-(4-methoxyphenyl)-decahydroisoquinolin-4a-ol (CAS 81562-91-6), both described as water-insoluble and requiring organic solvents for dissolution .

Solubility Formulation Aqueous Chemistry Salt Form

Safety and Handling: Quantified GHS Hazard Profile vs. Unsubstituted Decahydroisoquinoline

Decahydroisoquinolin-4a-ol hydrochloride (CAS 81562-78-9) carries a defined GHS hazard profile including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with GHS07 pictogram and Warning signal word . PubChem independently records H319 at 100% confidence for the rac-(4aR,8aR) stereoisomer [1]. In contrast, unsubstituted decahydroisoquinoline (cis/trans mixture) is classified primarily as an Xi-Irritant under older EU classification with hazard code 36/37/38 (irritating to eyes, respiratory system, and skin) but lacks the acute oral toxicity warning (H302) that accompanies the hydrochloride salt form .

GHS Classification Safety Data Hazard Profile Procurement Risk

Opioid Receptor Scaffold Precedent: Micromolar Binding of Simple Decahydroisoquinolines at Opioid Receptors

In a systematic simplification study of the κ-opioid agonist nalfurafine, Nagase et al. (2012) demonstrated that trans-fused decahydroisoquinoline derivatives without a phenol ring bind to opioid receptors in micromolar order, and that a simple decahydroisoquinoline lacking an amide side chain still binds opioid receptors without receptor-type selectivity [1]. While that study examined trans-fused isomers, the 4a-hydroxyl group present in decahydroisoquinolin-4a-ol is a known critical substituent in opioid pharmacophores: the 4a-aryl-cis-decahydroisoquinoline scaffold was patented by DuPont (IE-41898-L, US4150135A) specifically for analgesic applications, with N-phenethyl-4a-(m-hydroxyphenyl)-cis-decahydroisoquinoline identified as a lead analgesic [2]. Zimmerman et al. (1988) subsequently reported potent analgesic activity and high μ/κ opioid receptor affinities for N-substituted trans-4a-aryldecahydroisoquinolines [3].

Opioid Receptor Analgesic Scaffold Structure-Activity Relationship Nalfurafine

Derivatization Versatility: Dual Functionalization Sites Enable Divergent Synthetic Pathways

Decahydroisoquinolin-4a-ol hydrochloride possesses two chemically orthogonal functional groups: a secondary amine (pKa ~14.47 for conjugate acid of the free base) and a tertiary hydroxyl group at the 4a bridgehead [1]. This contrasts with decahydroisoquinoline (CAS 6329-61-9), which contains only the secondary amine as a functional handle, and with decahydroisoquinoline-3-carboxylic acid derivatives (e.g., LY293558 scaffold), where the carboxylic acid at position 3 dominates reactivity but the ring junction is unsubstituted [2]. The hydroxyl group can be oxidized to a ketone or used for ester/ether formation, while the amine can undergo reductive amination, amide coupling, or alkylation independently . Chromenone-linked decahydroisoquinolines have been specifically reported as derivatives accessible from this scaffold .

Dual Functionalization Building Block Versatility Amine Chemistry Alcohol Chemistry

Decahydroisoquinolin-4a-ol Hydrochloride: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of 4a-Aryldecahydroisoquinoline Opioid Receptor Ligands

The 4a-hydroxyl group serves as the critical oxygen anchor for constructing 4a-aryl ether and 4a-aryl substituted decahydroisoquinoline opioid pharmacophores, as established by DuPont's foundational patent (IE-41898-L) and the Zimmerman et al. (1988) structure-activity studies demonstrating nanomolar μ/κ opioid receptor affinities for optimized N-substituted trans-4a-aryldecahydroisoquinolines [1][2]. The single (4aS,8aS) stereoisomer form eliminates the need for chiral resolution of the decahydroisoquinoline core, enabling direct stereospecific construction of the opioid pharmacophore with 98% optical purity as validated by polarimetry and GC-MS methods [3]. Researchers procuring this scaffold avoid the additional synthetic burden of oxidizing unsubstituted decahydroisoquinoline to install the requisite bridgehead oxygen functionality.

Divergent CNS-Targeted Library Synthesis via Dual Functionalization

The two orthogonal functional groups (secondary amine and tertiary 4a-hydroxyl) support parallel or sequential derivatization strategies for generating focused CNS-targeted compound libraries [1]. The amine can be functionalized via reductive amination or amide coupling to introduce N-substituents that modulate opioid receptor subtype selectivity, as demonstrated in the Nagase et al. (2012) nalfurafine simplification study where the cyclopropylmethyl N-substituent was essential for κ-selectivity induction [2]. Simultaneously, the 4a-hydroxyl can undergo oxidation to the ketone or direct arylation to access the 4a-aryl pharmacophore. Chromenone-linked derivatives synthesized from this scaffold illustrate the scope of accessible chemotypes [3]. The intermediate LogD (pH 7.4 = −2.02) and high aqueous solubility (~93 g/L estimated for free base) enable aqueous-compatible parallel synthesis workflows with straightforward extraction protocols [4].

Stereochemically Defined Chiral Building Block for Asymmetric Synthesis

For synthetic chemistry programs requiring a rigid, stereochemically defined bicyclic amine scaffold, the (4aS,8aS) single-isomer decahydroisoquinolin-4a-ol hydrochloride offers an advantage over the cis/trans isomeric mixture (~60:40) in which unsubstituted decahydroisoquinoline is commonly supplied [1][2]. The quaternary 4a stereocenter locks the ring conformation in the cis-fused geometry, providing a predictable three-dimensional scaffold for structure-based drug design. Optical purity levels reaching 98% have been experimentally confirmed for analogous (4aS,8aS)-configured decahydroisoquinoline scaffolds [3]. This stereochemical definition is critical when the scaffold is used as a chiral auxiliary, a ligand precursor for asymmetric catalysis, or a core fragment in fragment-based drug discovery where stereochemistry directly influences binding pose and target engagement.

Intermediate for Decahydroisoquinoline-Based Ionotropic Glutamate Receptor Antagonist Scaffolds

While the decahydroisoquinoline-3-carboxylic acid scaffold is the established core for AMPA/kainate receptor antagonists (e.g., LY293558, LY466195, LY377770) [1][2], the 4a-hydroxylated variant provides a differentiated starting point for exploring the structure-activity relationship of bridgehead substitution on glutamate receptor pharmacology. The hydroxyl group offers a synthetic handle for introducing substituents that could modulate receptor subtype selectivity or pharmacokinetic properties independently of the 3-carboxylic acid pharmacophore. This is particularly relevant given that LY466195 achieves GLUK5 selectivity (Ki = 52 ± 22 nM) through modifications at the 6-position rather than the bridgehead, leaving the 4a position as an unexplored vector for further optimization [3]. The defined GHS profile (H302, H315, H319, H335) establishes clear handling protocols for laboratory use, supporting safe scale-up from medicinal chemistry to preclinical candidate synthesis [4].

Quote Request

Request a Quote for Decahydroisoquinolin-4a-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.